molecular formula C14H9F5O3 B8566688 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid CAS No. 103654-81-5

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid

Cat. No. B8566688
M. Wt: 320.21 g/mol
InChI Key: YAFLTAVTRAWCSQ-UHFFFAOYSA-N
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Patent
US04604406

Procedure details

The 6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester (2.82 g, 8.44 mmol), methanol (50 ml) and 2N aqueous sodium hydroxide (8.43 ml) were stirred at room temperature overnight. The mixture was cooled to 0° C., neutralized with 1N aqueous hydrochloric acid to pH 8 and the methanol evaporated off. Water was added to the residue and neutral impurities were removed by extraction with ethyl acetate. The aqueous layer was cooled to 0°, acidified to pH 1-3 with 1N aqueous hydrochloric acid, the product extracted with ethylacetate, the extract washed with brine and dried over anhydrous MgSO4. Evaporation gave 2.14 g of crude 6-methoxy-5-(pentafluoroethyl)-1-naphthalene carboxylic acid which was used, without further purification, in the next step. nmr (DMSO): δ4.05 (s, 3H, OCH3); δ8.0 (m, 4H, Har); δ9.1 (d, 1H, J=9, Har) ms: m/e 320 (M+), 303, 251, 203.
Name
6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15]C)=[O:14])=[CH:8][CH:7]=[CH:6]2.[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[C:4]([C:17]([F:22])([F:23])[C:18]([F:19])([F:20])[F:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:15])=[O:14])=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester
Quantity
2.82 g
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)OC)C(C(F)(F)F)(F)F
Name
Quantity
8.43 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol evaporated off
ADDITION
Type
ADDITION
Details
Water was added to the residue and neutral impurities
CUSTOM
Type
CUSTOM
Details
were removed by extraction with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethylacetate
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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